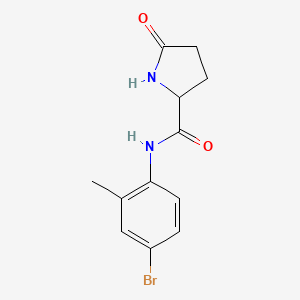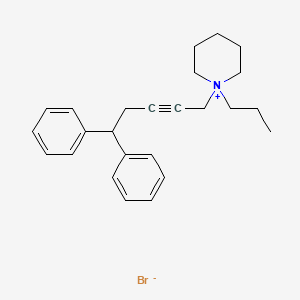
C25H32BrN
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound with the molecular formula C25H32BrN is a brominated organic molecule. This compound is of interest due to its unique chemical properties and potential applications in various fields such as chemistry, biology, and medicine. The presence of bromine in the structure often imparts specific reactivity and biological activity, making it a valuable compound for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of C25H32BrN typically involves multiple steps, starting from simpler organic molecules. One common synthetic route includes the bromination of a precursor compound, followed by a series of reactions to introduce the nitrogen-containing group and other substituents. The reaction conditions often require specific temperatures, solvents, and catalysts to achieve the desired product with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of This compound may involve large-scale chemical reactors and continuous flow processes. The use of automated systems and precise control of reaction parameters ensures consistent quality and efficiency. The choice of raw materials, reaction conditions, and purification methods are optimized to minimize costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
C25H32BrN: undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can modify the bromine or nitrogen-containing groups, leading to different derivatives.
Substitution: The bromine atom in can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium iodide (NaI) in acetone or silver nitrate (AgNO3) in ethanol can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield brominated ketones or aldehydes, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
C25H32BrN: has several applications in scientific research, including:
Chemistry: The compound is used as a building block for synthesizing more complex molecules. Its reactivity makes it valuable for studying reaction mechanisms and developing new synthetic methods.
Biology: In biological research, can be used as a probe to study enzyme activity or as a ligand in binding studies.
Medicine: The compound’s potential biological activity makes it a candidate for drug development. It may exhibit antimicrobial, anticancer, or anti-inflammatory properties.
Industry: is used in the production of specialty chemicals, including pharmaceuticals and agrochemicals. Its unique properties can enhance the performance of these products.
Mechanism of Action
The mechanism of action of C25H32BrN depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes, receptors, or DNA. The bromine atom can form covalent bonds with nucleophilic sites, leading to inhibition or activation of biological pathways. The nitrogen-containing group may also participate in hydrogen bonding or electrostatic interactions, further influencing the compound’s activity.
Comparison with Similar Compounds
C25H32BrN: can be compared with other brominated organic compounds to highlight its uniqueness. Similar compounds include:
C24H30BrN: This compound has one less carbon atom, which may affect its reactivity and biological activity.
C25H32ClN: The substitution of bromine with chlorine can lead to differences in chemical properties and applications.
C25H32BrO: The presence of an oxygen atom instead of nitrogen can significantly alter the compound’s behavior in chemical reactions and biological systems.
The unique combination of bromine and nitrogen in This compound imparts specific properties that make it distinct from these similar compounds
Properties
Molecular Formula |
C25H32BrN |
|---|---|
Molecular Weight |
426.4 g/mol |
IUPAC Name |
1-(5,5-diphenylpent-2-ynyl)-1-propylpiperidin-1-ium;bromide |
InChI |
InChI=1S/C25H32N.BrH/c1-2-19-26(20-11-5-12-21-26)22-13-10-18-25(23-14-6-3-7-15-23)24-16-8-4-9-17-24;/h3-4,6-9,14-17,25H,2,5,11-12,18-22H2,1H3;1H/q+1;/p-1 |
InChI Key |
GFMUTTMJRRACHY-UHFFFAOYSA-M |
Canonical SMILES |
CCC[N+]1(CCCCC1)CC#CCC(C2=CC=CC=C2)C3=CC=CC=C3.[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



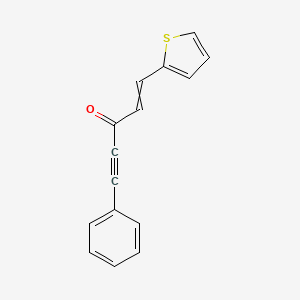
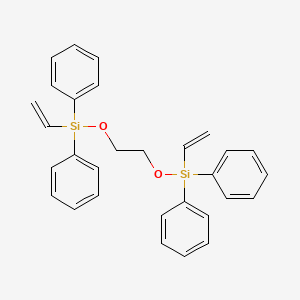

![1H-pyrrolo[2,3-b]pyridine-5-carboxaldehyde, 4-chloro-3-methyl](/img/structure/B12636922.png)
![1,7-Diazaspiro[4.4]nonan-6-one, 9-(hydroxymethyl)-, (5R,9R)-rel-](/img/structure/B12636939.png)


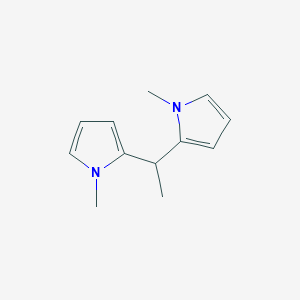
![(3aS,4R,9aS,9bR)-2-(4-nitrophenyl)-4-[(3-nitrophenyl)carbonyl]-1,3-dioxo-2,3,3a,4,9a,9b-hexahydro-1H-pyrrolo[3,4-a]indolizine-8-carbonitrile](/img/structure/B12636957.png)
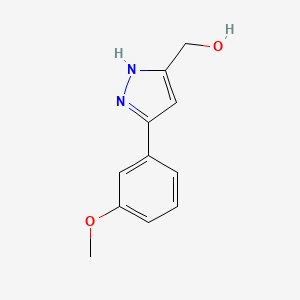
![N,N-Dicyclohexyl-N'-[(pyridin-2-yl)methyl]-2-imidodicarbonic diamide](/img/structure/B12636965.png)
![1-[(3,4-Difluorophenyl)methyl]-4-(piperazin-1-yl)-1H-indole-2,3-dione](/img/structure/B12636970.png)
